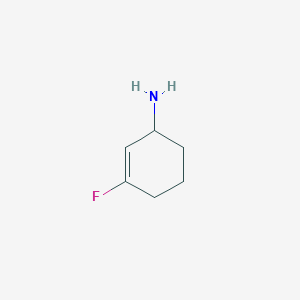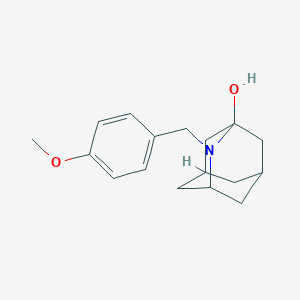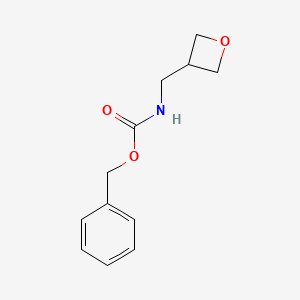
3-Fluoro-cyclohex-2-enylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-cyclohex-2-enylamine: is an organic compound with the molecular formula C6H10FN It is a derivative of cyclohexene, where a fluorine atom is attached to the third carbon and an amine group is attached to the second carbon of the cyclohexene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-cyclohex-2-enylamine typically involves the fluorination of cyclohexene followed by amination. One common method is the electrophilic fluorination of cyclohexene using a fluorinating agent such as Selectfluor . The resulting 3-fluoro-cyclohexene can then be subjected to amination using reagents like ammonia or amines under suitable conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-Fluoro-cyclohex-2-enylamine can undergo oxidation reactions, where the amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form 3-fluoro-cyclohexylamine, where the double bond in the cyclohexene ring is hydrogenated.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom can be replaced by other nucleophiles such as hydroxyl groups or halogens.
Common Reagents and Conditions:
Oxidation: Reagents like or under acidic conditions.
Reduction: Catalysts like (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as or in polar solvents.
Major Products:
Oxidation: Imines or nitriles.
Reduction: 3-Fluoro-cyclohexylamine.
Substitution: Corresponding substituted cyclohexenes.
Scientific Research Applications
Chemistry: 3-Fluoro-cyclohex-2-enylamine is used as a building block in organic synthesis. Its unique structure allows for the creation of various derivatives that can be used in the development of new materials and catalysts.
Biology: In biological research, this compound can be used to study the effects of fluorinated amines on biological systems. It can serve as a model compound to understand the behavior of similar fluorinated amines in biological environments.
Medicine: The compound has potential applications in medicinal chemistry. Fluorinated amines are known for their enhanced metabolic stability and bioavailability, making them attractive candidates for drug development.
Industry: In the industrial sector, this compound can be used in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its unique properties make it valuable for the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of 3-Fluoro-cyclohex-2-enylamine involves its interaction with molecular targets through its amine and fluorine functional groups. The amine group can form hydrogen bonds and ionic interactions with biological molecules, while the fluorine atom can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Cyclohex-2-enylamine: Lacks the fluorine atom, resulting in different chemical and biological properties.
3-Chloro-cyclohex-2-enylamine: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity and applications.
3-Bromo-cyclohex-2-enylamine:
Uniqueness: 3-Fluoro-cyclohex-2-enylamine is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity and metabolic stability. This makes it particularly valuable in applications where these properties are advantageous, such as in drug development and materials science.
Properties
IUPAC Name |
3-fluorocyclohex-2-en-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10FN/c7-5-2-1-3-6(8)4-5/h4,6H,1-3,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSQHRIZEXILXJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C=C(C1)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10FN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














